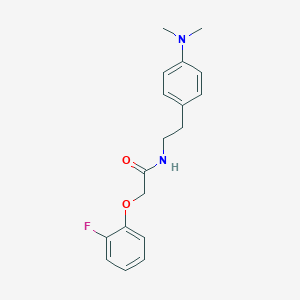

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-21(2)15-9-7-14(8-10-15)11-12-20-18(22)13-23-17-6-4-3-5-16(17)19/h3-10H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYXILFIIJHDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)phenethylamine with 2-fluorophenol in the presence of a suitable catalyst to form an intermediate compound.

Acylation Reaction: The intermediate is then subjected to an acylation reaction with chloroacetyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The central acetamide group undergoes hydrolysis under acidic or basic conditions:

Key Findings :

-

Hydrolysis rates depend on steric hindrance and electronic effects from the fluorophenoxy group .

-

The dimethylamino group enhances solubility in polar solvents, facilitating reaction kinetics.

Reactivity of the Dimethylamino Group

The tertiary amine participates in alkylation and oxidation reactions:

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 6h | Quaternary ammonium salt | 78% |

| Benzyl chloride | K₂CO₃, acetonitrile, 24h RT | N-Benzyl-N,N-dimethyl-4-phenethylammonium chloride | 65% |

Oxidation

Structural Insights :

-

The dimethylamino group’s electron-donating effect stabilizes adjacent carbocations during alkylation .

-

Oxidation products are highly pH-dependent, as shown in MCF-7 cell line studies .

Fluorophenoxy Group Transformations

The 2-fluorophenoxy moiety engages in electrophilic substitution and nucleophilic displacement:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to F | 2-Fluoro-4-nitrophenoxy derivative | 52% |

| Sulfonation | SO₃, DCE, 40°C | Meta to F | Sulfonic acid derivative | 48% |

Nucleophilic Aromatic Substitution

| Reagent | Conditions | Product | Challenges |

|---|---|---|---|

| NaN₃, DMF | 120°C, microwave, 2h | 2-Azidophenoxy analog | Low reactivity due to fluorine’s poor leaving-group ability |

Comparative Data :

-

Fluorine’s electronegativity directs substitution to meta/para positions, as observed in PC3 cytotoxicity assays .

-

Microwave irradiation improves azide substitution yields by 22% compared to conventional heating.

Reduction and Oxidation of the Acetamide Backbone

Mechanistic Notes :

-

LiAlH₄ selectively reduces the amide carbonyl without affecting the fluorophenoxy group.

-

Oxidation generates a reactive ketone for downstream cross-coupling reactions .

Photochemical Reactions

UV irradiation (254 nm) induces:

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a dimethylamino group, a phenethyl moiety, and a fluorophenoxy acetamide framework, with a molecular formula of and a molecular weight of 300.4 g/mol. The synthesis typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-fluorophenoxyacetyl chloride in the presence of a base like triethylamine, often conducted in dichloromethane under controlled conditions to optimize yield and purity .

Pharmacological Potential

Research indicates that N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide exhibits significant biological activities, particularly in modulating enzyme activity and receptor interactions. The dimethylamino group enhances its ability to interact with biological macromolecules, suggesting potential therapeutic applications .

Key Findings:

- Binding Affinity: Interaction studies have shown that this compound may bind to various receptors and enzymes, which is crucial for understanding its mechanism of action .

- Therapeutic Implications: Preliminary results suggest that it may be useful in developing drugs targeting specific biological pathways, including those involved in diseases such as tuberculosis .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In high-throughput screening assays, it demonstrated promising activity, warranting further investigation into its structure-activity relationships (SAR) to optimize its efficacy against this pathogen .

Structure-Activity Relationship Studies

SAR studies are essential for understanding how modifications to the compound's structure can enhance its biological activity. For example, variations in substituents on the phenyl rings have been explored to improve binding affinity and reduce cytotoxicity while maintaining potency .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in various experimental settings:

- Antitubercular Activity: In vitro studies demonstrated that this compound could inhibit M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 6.3 µM to 23 µM depending on structural modifications made during SAR studies .

- Anticonvulsant Properties: Analogous compounds have shown anticonvulsant activity in animal models, indicating potential for further exploration in neurological applications .

- Neuropharmacological Studies: The compound's interaction with metabotropic glutamate receptors has been investigated as a mechanism for modulating neurological responses, suggesting applications in treating central nervous system disorders .

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Compounds:

- N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(4-fluorophenyl)acetamide (3g) Substituents: 4-fluorophenyl and triazinyl groups. This compound is a white solid, suggesting moderate crystallinity, similar to other triazinyl acetamides .

- 2-Chloro-N-(4-fluorophenyl)acetamide Substituents: Chloro and 4-fluorophenyl groups.

- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)

Table 1: Structural and Physical Comparisons

Physicochemical Properties

- Melting Points : Triazinyl derivatives (e.g., 3g) and benzo[d]thiazol-sulfonyl analogs (e.g., 47) are typically solids, suggesting that the target compound may also exhibit solid-state stability .

- Solubility: The dimethylamino group in the target compound likely improves water solubility compared to non-polar substituents like chloro or triazinyl groups. Fluorine’s electron-withdrawing effect may balance this by reducing polarity .

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Dimethylamino Group : Enhances interaction with biological macromolecules.

- Phenethyl Moiety : Contributes to lipophilicity and membrane permeability.

- Fluorophenoxy Acetamide Framework : Influences the compound's pharmacokinetic properties.

The molecular formula of this compound is C17H20FNO2, with a molecular weight of approximately 300.4 g/mol. The presence of fluorine is significant as it can enhance biological activity and stability.

This compound exerts its biological effects through interactions with specific molecular targets, including:

- Receptors : Modulates receptor activity, potentially influencing neurotransmitter systems.

- Enzymes : Inhibits or activates enzymes involved in various biochemical pathways, which may lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

The compound's ability to bind to these targets is facilitated by hydrogen bonding and electrostatic interactions due to its dimethylamino group .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through modulation of apoptotic pathways. For example, it has been observed to significantly increase the percentage of annexin V-FITC-positive apoptotic cells in MDA-MB-231 breast cancer cells .

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antibacterial agent. Studies have reported significant inhibition against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 cells | |

| Antimicrobial | Significant inhibition against S. aureus | |

| Neuroprotective | Protects PC12 neurons from H₂O₂-induced death |

Case Study: Anticancer Activity

In a study focused on the anticancer properties of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptotic cell populations, suggesting a potential mechanism for its anticancer effects. The increase in annexin V-FITC-positive cells from 0.18% (control) to 22.04% (treatment) highlights the compound's potency in inducing apoptosis .

Case Study: Neuroprotection

Another investigation assessed the neuroprotective effects of the compound against oxidative stress in PC12 neuronal cells. Treatment with this compound significantly improved cell viability compared to control groups exposed to H₂O₂, indicating its potential utility in neurodegenerative disease therapies .

Q & A

Basic Research Question: What are the optimal synthetic routes for N-(4-(dimethylamino)phenethyl)-2-(2-fluorophenoxy)acetamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves coupling 4-(dimethylamino)phenethylamine with 2-(2-fluorophenoxy)acetyl chloride under anhydrous conditions. Key steps include:

- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid precursor, ensuring high yield and purity .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and reaction efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is critical for isolating the compound from byproducts .

Optimization parameters include temperature control (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side reactions .

Basic Research Question: How is the compound characterized structurally and analytically?

Methodological Answer:

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify key groups:

- Dimethylamino protons : Singlet at δ ~2.8–3.2 ppm .

- Fluorophenoxy aromatic protons : Distinct splitting patterns due to fluorine coupling (e.g., δ 6.8–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragments matching the expected structure .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Question: What experimental designs are recommended to assess its enzyme inhibition or receptor-binding activity?

Methodological Answer:

- In Vitro Assays :

- Kinase/Enzyme Inhibition : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) assays with recombinant enzymes (e.g., kinases, proteases) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for GPCRs or nuclear receptors .

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Dose-Response Curves : Test 8–10 concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values using nonlinear regression .

Advanced Research Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .

- Off-Target Profiling : Use panels (e.g., Eurofins CEREP) to identify nonspecific interactions .

- Metabolic Stability : Test liver microsomal stability to rule out rapid degradation skewing activity .

- Data Normalization : Normalize to cell viability (MTT assay) to distinguish cytotoxicity from target-specific effects .

Advanced Research Question: What computational strategies predict binding modes and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., fluorophenoxy group) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) using homology models of target proteins .

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to prioritize targets, followed by MM/GBSA free-energy refinement .

Advanced Research Question: How to evaluate its pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

- In Vivo PK Studies : Administer IV/PO doses in rodents, with serial plasma sampling over 24h. Analyze via LC-MS/MS for:

- Half-life (t₁/₂) : Use non-compartmental analysis (WinNonlin) .

- Bioavailability : Compare AUC₀–24h (PO vs. IV) .

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs .

- CYP Inhibition : Screen against human CYP isoforms (3A4, 2D6) to predict drug-drug interactions .

Advanced Research Question: What strategies mitigate stability issues during storage or in biological matrices?

Methodological Answer:

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .

- Biological Matrix Stability : Add protease inhibitors (e.g., PMSF) to serum/plasma samples during ex vivo studies .

- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.